1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol
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Overview
Description
1-{7-Oxabicyclo[221]heptan-2-yl}ethane-1-thiol is a unique organic compound characterized by its bicyclic structure The compound features a 7-oxabicyclo[221]heptane ring system, which is a common motif in various natural products and synthetic intermediates
Preparation Methods
The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol typically involves several steps:
Diels-Alder Reaction: The most common synthetic route starts with the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the 7-oxabicyclo[2.2.1]heptane core.
Functional Group Modification:
Industrial Production: Industrial methods may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.
Chemical Reactions Analysis
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Major Products: The major products depend on the specific reaction conditions but can include disulfides, sulfonic acids, alcohols, alkanes, and thioethers.
Scientific Research Applications
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol involves its interaction with molecular targets through its thiol group:
Comparison with Similar Compounds
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol can be compared with other similar compounds:
7-Oxabicyclo[2.2.1]heptane: Lacks the ethane-1-thiol group and has different reactivity and applications.
7-Oxabicyclo[4.1.0]heptan-2-one: Features a different ring system and functional group, leading to distinct chemical properties.
Cyclohexene oxide: A simpler structure with different reactivity and uses.
These comparisons highlight the unique features of this compound, particularly its thiol group and bicyclic structure, which contribute to its versatility and wide range of applications.
Properties
Molecular Formula |
C8H14OS |
---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanethiol |
InChI |
InChI=1S/C8H14OS/c1-5(10)7-4-6-2-3-8(7)9-6/h5-8,10H,2-4H2,1H3 |
InChI Key |
OHZRSZUNQOCSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1O2)S |
Origin of Product |
United States |
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